Product packaging for (2R)-2-methyloxolane(Cat. No.:CAS No. 63798-13-0)

(2R)-2-methyloxolane

Cat. No.: B3055296
CAS No.: 63798-13-0
M. Wt: 86.13 g/mol
InChI Key: JWUJQDFVADABEY-RXMQYKEDSA-N
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Description

(2R)-2-Methyloxolane, also known as (R)-2-methyltetrahydrofuran, is a chiral, bio-based cyclic ether solvent of growing importance in green chemistry and sustainable research applications. Sourced from renewable lignocellulosic biomass such as corn stover and sugarcane bagasse, it presents a viable ecological alternative to conventional petroleum-derived solvents like hexane and tetrahydrofuran (THF) . Its primary research value lies in its application as a solvent for the extraction of lipophilic natural products. Studies have demonstrated its high efficiency in extracting food ingredients, aromas, and bioactive compounds, often yielding superior results compared to hexane . For instance, it has been successfully used to extract volatile compounds from hops and to remove βN-alkanoyl-5-hydroxytryptamines from green coffee beans, achieving high extraction yields without compromising the integrity of other components like caffeine . Furthermore, this compound is a valued solvent in synthetic chemistry, particularly in organometallic reactions such as Grignard formations, lithium aluminum hydride reductions, and metal-catalyzed couplings . The oxygen atom in its structure allows it to act as a Lewis base, coordinating to metal ions and stabilizing organometallic reagents. Its solvating power is intermediate between diethyl ether and THF, and it offers practical advantages including a broader liquid range (boiling point of ~80°C and melting point of -137°C), limited water miscibility, and the formation of an azeotrope with water that facilitates easy recycling and drying . As a stereospecific isomer, the (2R) enantiomer may offer unique properties in chiral syntheses and stereoselective transformations. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H10O B3055296 (2R)-2-methyloxolane CAS No. 63798-13-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-2-methyloxolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O/c1-5-3-2-4-6-5/h5H,2-4H2,1H3/t5-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWUJQDFVADABEY-RXMQYKEDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCO1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CCCO1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50348924
Record name UNII-ON97759P67
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50348924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

86.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63798-13-0
Record name 2-Methyltetrahydrofuran, (R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063798130
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name UNII-ON97759P67
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50348924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-METHYLTETRAHYDROFURAN, (R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ON97759P67
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Advanced Synthetic Methodologies for 2r 2 Methyloxolane and Chiral Derivatives

Enantioselective and Diastereoselective Synthetic Routes

The stereocontrolled synthesis of (2R)-2-methyloxolane and related chiral oxolane derivatives is crucial for their application in pharmaceuticals and fine chemicals. Various strategies have been developed to achieve high levels of enantiopurity and diastereoselectivity.

Catalytic Asymmetric Transformations for this compound Formation

Catalytic asymmetric synthesis provides an efficient route to enantiomerically enriched compounds. For the formation of chiral oxolanes, methods such as asymmetric hydrogenation and cycloaddition reactions are employed. For instance, the use of chiral catalysts can facilitate the enantioselective reduction of unsaturated precursors to yield this compound. While specific examples directly leading to this compound are not extensively detailed in the provided results, the general principle of using chiral organometallic reagents and catalysts is well-established for creating stereocenters. nih.govrsc.org The choice of solvent can also play a crucial role in the stereochemical outcome of these reactions, with 2-methyltetrahydrofuran (B130290) itself being a favored solvent in some asymmetric syntheses due to its solvating properties and stability. nih.govmdpi.com

Chiral Pool Synthesis from Renewable Resources and Biomass Precursors

The "chiral pool" approach utilizes readily available, enantiomerically pure natural products as starting materials. tcichemicals.com For this compound, renewable biomass serves as an abundant source of precursors. wikipedia.orgmdpi.com Lignocellulosic biomass, containing cellulose (B213188) and hemicellulose, can be broken down into C5 and C6 sugars. mdpi.com These sugars are then converted into platform molecules like furfural (B47365) and levulinic acid, which are key intermediates in the synthesis of 2-methyloxolane. wikipedia.orgmdpi.comresearchgate.net This strategy is advantageous as it leverages the inherent chirality of natural starting materials to produce enantiopure target molecules. d-nb.info

Kinetic Resolution and Dynamic Kinetic Resolution Strategies

Kinetic resolution is a widely used technique to separate a racemic mixture into its constituent enantiomers. This method relies on the differential reaction rates of the enantiomers with a chiral catalyst or reagent. Lipase-catalyzed kinetic resolutions have proven effective for the synthesis of various chiral molecules. chemrxiv.org For example, in the synthesis of a related compound, (2R,5S)-theaspirane, a lipase-mediated kinetic resolution of a racemic alcohol precursor was a key step in achieving high enantiomeric excess. mdpi.comresearchgate.net This enzymatic approach often offers high selectivity under mild reaction conditions. chemrxiv.orgmdpi.com

Dynamic kinetic resolution (DKR) is an advancement over standard kinetic resolution. In DKR, the slower-reacting enantiomer is continuously racemized, theoretically allowing for a 100% yield of the desired enantiomer. This has been successfully applied in the synthesis of chiral amines and other compounds, often employing a combination of a biocatalyst for the resolution and a metal catalyst for the racemization. mdpi.com

Diastereoselective Approaches to Oxolane Stereoisomers

Diastereoselective synthesis aims to control the formation of multiple stereocenters in a molecule. Intramolecular cyclization reactions of acyclic precursors are a common strategy for constructing substituted tetrahydrofuran (B95107) rings with defined stereochemistry. researchgate.netmcgill.ca For example, the iodine-mediated cyclization of homoallylic alcohols can lead to the formation of highly substituted tetrahydrofuran derivatives with good diastereoselectivity. researchgate.net The stereochemical outcome of such reactions can be influenced by the nature of the substituents and the reaction conditions. researchgate.net The development of diastereoselective methods is crucial for synthesizing complex molecules containing the oxolane core with multiple chiral centers. mcgill.canih.govrsc.orgacs.org

Key Synthetic Precursors and Feedstocks

The sustainable production of this compound is heavily reliant on the availability of renewable feedstocks. Furfural, derived from agricultural waste, is a primary precursor.

Furfural-Based Pathways and Derivatives

Furfural is a key platform chemical produced from the acid-catalyzed dehydration of pentosan sugars found in biomass such as corncobs and bagasse. wikipedia.orgorgsyn.org The conversion of furfural to 2-methyloxolane typically involves a two-step hydrogenation process. mdpi.com

First, furfural is hydrogenated to 2-methylfuran (B129897). This step can be achieved with high yield using catalysts such as copper-zinc or cobalt-based systems. mdpi.comresearchgate.net The reaction conditions, including temperature and catalyst composition, are optimized to maximize the yield of 2-methylfuran while minimizing side reactions like polymerization. mdpi.comresearchgate.net

PrecursorIntermediateProductCatalyst (Step 1)Catalyst (Step 2)
Furfural2-MethylfuranThis compoundCu-Zn or Co/CoOxNi

Table 1: Simplified Furfural-Based Pathway to this compound.

Levulinic Acid and its Transformation to Oxolane Precursors

Levulinic acid (LA), a platform chemical readily derived from the acid-catalyzed dehydration of sugars from biomass, serves as a key starting material for the synthesis of 2-methyloxolane, also known as 2-methyltetrahydrofuran (2-MTHF). researchgate.netaimspress.com The transformation pathway from LA to 2-MTHF involves a sequence of hydrogenation and dehydration steps, with γ-valerolactone (GVL) and 1,4-pentanediol (B150768) (1,4-PDO) as crucial intermediates. mdpi.com

The initial step is the hydrogenation of the ketone carbonyl group in levulinic acid to form GVL. mdpi.com This can be followed by further hydrogenation of the GVL lactone to 1,4-PDO, which then undergoes acid-catalyzed intramolecular dehydration (cyclization) to yield the 2-methyloxolane ring. mdpi.commdpi.com An alternative pathway involves the direct hydrogenolysis of GVL to 2-MTHF. mdpi.com

Numerous catalytic systems have been developed to facilitate this transformation efficiently. These systems often employ metal-supported catalysts under varying reaction conditions. The choice of catalyst and conditions is pivotal for achieving high conversion and selectivity towards the desired oxolane precursor. For instance, a two-step process has been described where LA is first converted to GVL using a Zr-β-zeolite catalyst, and the resulting GVL is then hydrogenated to 2-MTHF over a CuO/Al2O3 catalyst. mdpi.com One-pot processes have also been explored using bimetallic catalysts, where different metals perform distinct catalytic roles. A Ni-Cu/Al2O3 system, for example, showed that Ni primarily activates hydrogen and hydrogenates LA to GVL, while Cu facilitates the subsequent conversion to 2-MTHF. bohrium.comresearchgate.net

Catalyst SystemPrecursorProductKey ConditionsConversion/YieldReference
Pt-Mo/H-β-zeoliteLevulinic Acid2-MTHF130 °C, 50 bar H₂, water>99% LA conversion, 86% 2-MTHF yield mdpi.com
Ni-Cu/Al₂O₃Levulinic Acid2-MTHF250 °C, 2-propanol56% MTHF yield in 5h bohrium.com
CuO/Al₂O₃γ-Valerolactone2-MTHF200 °C, 1.5 MPa H₂>90 mol% yield mdpi.com
5 wt% Cu/SiO₂γ-Valerolactone2-MTHF260 °C, 0.1 MPa H₂71.9% GVL conversion, 97.2% MTHF selectivity mdpi.com

Cyclization Reactions in Chiral Oxolane Ring Construction

The construction of the chiral oxolane ring is a critical step in the synthesis of this compound. Cyclization reactions are fundamental to forming ring structures in organic synthesis. numberanalytics.com These reactions can be categorized into various types, including radical, pericyclic, and transition-metal-catalyzed cyclizations, which are often characterized by a high degree of stereoselectivity. numberanalytics.com

In the context of forming the 2-methyloxolane ring from levulinic acid-derived precursors like chiral 1,4-pentanediol, an intramolecular dehydration reaction is typically employed. The stereochemistry of the final product is dependent on the stereocenter in the precursor. For instance, the cyclization of an enantiomerically pure diol can proceed with retention or inversion of configuration at one of the stereogenic centers, depending on the reaction mechanism (e.g., SN1 vs. SN2 type).

Advanced methods for constructing chiral tetrahydrofuran rings often employ domino or cascade reactions. These processes involve multiple bond-forming events in a single synthetic operation, offering high efficiency. For example, rhodium-catalyzed domino cyclization/addition reactions have been utilized to synthesize chiral tetrahydrofurans. chim.it Similarly, radical cascade cyclizations catalyzed by chiral cobalt(II) complexes can construct multisubstituted cyclopropane-fused tetrahydrofurans with high diastereo- and enantioselectivity. nih.gov These strategies highlight the potential for creating complex oxolane structures with precise stereochemical control, which are applicable to the synthesis of this compound derivatives.

Selective Hydrogenation and Dehydration Protocols

Diastereoselective hydrogenation, for example, has been successfully used in the synthesis of chiral nucleoside derivatives, where a chiral rhodium catalyst under homogeneous conditions established the desired stereochemistry. researchgate.net This principle can be applied to the synthesis of this compound by hydrogenating a suitable prochiral precursor. The reaction network for converting LA to 2-MTHF involves several potential intermediates and side products, making catalyst selectivity crucial. mdpi.com

Catalysts based on rhodium, ruthenium, palladium, and platinum are often employed for such hydrogenations. mdpi.comrsc.org The choice of metal, support, and reaction conditions (temperature, solvent, H₂ pressure) significantly influences both the reaction rate and the stereochemical outcome. rsc.org For instance, in the hydrogenation of substituted indanes, rhodium catalysts on carbon or alumina (B75360) supports were effective, with the stereoselectivity being influenced by the substrate's structure. rsc.org The final step, intramolecular dehydration of the 1,4-pentanediol intermediate to form the oxolane ring, is typically acid-catalyzed. mdpi.com

CatalystSubstrate TypeKey FeatureReference
Chiral Rh catalystα,β-unsaturated estersAsymmetric hydrogenation researchgate.net
Rh/C or Rh/Al₂O₃Substituted indanesDiastereoselective hydrogenation rsc.org
Ru/GOLevulinic AcidHydrogenation to 1,4-PDO intermediate mdpi.com
Cu/SiO₂γ-ValerolactoneVapour-phase selective hydrogenation mdpi.com

Synthesis of Complex this compound Analogues

The this compound scaffold can be incorporated into more complex molecules, including those with carboxylic acid and amine functionalities, or as part of larger multi-ring systems.

Stereocontrolled Synthesis of Carboxylic Acid Derivatives

The synthesis of carboxylic acid derivatives containing the this compound moiety requires stereocontrolled methods for carbon-carbon bond formation. thieme.de General synthetic strategies for creating carboxylic acid derivatives often involve the alkylation of enolates or organometallic reagents. libretexts.org For instance, the doubly-activated methylene (B1212753) group in malonic esters can be alkylated, and subsequent decarboxylation yields a carboxylic acid. libretexts.org

To create a chiral carboxylic acid derivative of this compound, one could start with a synthon that already contains the chiral oxolane ring and attach the carboxylic acid functionality. Alternatively, a molecule containing a carboxylic acid group could undergo a reaction sequence to construct the chiral oxolane ring. Boron-catalyzed methods that generate carboxylic acid-derived enolates under mild conditions allow for direct and stereocontrolled functionalization, which represents a powerful tool for such syntheses. thieme.de

Stereoselective Synthesis of Amine Derivatives

Introducing an amine group stereoselectively onto a molecule or building a molecule around a chiral amine is a common challenge in organic synthesis. Several strategies can be envisioned for the synthesis of amine derivatives of this compound. One elegant method involves the nucleophilic ring-opening of a chiral epoxide with an amine. nih.gov This approach, often catalyzed by a Lewis acid like LiClO₄, can proceed with high yield and stereoselectivity, providing access to chiral amino alcohols. nih.gov

Another powerful technique is the use of photoredox catalysis for the stereoselective C-radical addition to chiral N-sulfinyl imines, which provides a convenient route to unnatural α-amino acids. rsc.org Furthermore, stereoselective routes to chiral cyclic amines, such as cyclopentyl and cyclohexylamines, have been developed, demonstrating the feasibility of creating complex amine structures with high stereocontrol. beilstein-journals.org These methodologies could be adapted to synthesize complex amine analogues featuring the this compound core. For example, a precursor containing the this compound ring could be converted into a chiral epoxide or imine, which would then undergo a stereoselective amination reaction.

MethodKey ReactionProduct TypeReference
Lewis Acid CatalysisNucleophilic opening of epoxide with amineAminotriols nih.gov
Photoredox CatalysisC-radical addition to N-sulfinyl imineUnnatural α-amino acids rsc.org
Asymmetric SynthesisDihydroxylation and aminationChiral aminocyclopentanetriol beilstein-journals.org
Cascade ReactionCopper-catalyzed cyclopropanation/rearrangement2-Amino-3-trifluoromethyl-2H-furans rsc.org

Incorporation into Multi-Ring Systems and Fused Heterocycles

The this compound ring can serve as a chiral building block for the construction of more elaborate multi-ring and fused heterocyclic systems. The synthesis of such structurally intriguing molecules is a significant challenge in organic chemistry. rsc.org

Cascade or domino reactions are particularly effective for this purpose, enabling the rapid assembly of complex architectures. For example, a bimetallic Cu/Pd cooperative catalysis has been used in a cascade allylation/aza-Prins cyclization to construct chiral spiroindolylpiperidine-γ-butyrolactones. chinesechemsoc.org This demonstrates the formation of a spiro-fused system involving a lactone, a structural relative of the oxolane.

Similarly, cobalt-catalyzed radical cascade cyclizations have been shown to produce cyclopropane-fused tetrahydrofurans with three contiguous stereocenters in high yield and stereoselectivity. nih.gov The synthesis of fused bicyclic researchgate.netnumberanalytics.comnih.gov-triazoles from amino acid-derived carboxylic acids also illustrates a modular approach to building fused heterocyclic systems. acs.org These advanced synthetic methods provide a framework for incorporating the this compound unit into a diverse range of complex, biologically relevant scaffolds, including spirocycles and other fused ring systems. chim.itrsc.org

Microwave-Assisted and Flow Chemistry Approaches in Chiral Oxolane Synthesis

The pursuit of more efficient, sustainable, and scalable methods for the synthesis of enantiomerically pure compounds has led to the exploration of advanced technologies such as microwave irradiation and continuous flow chemistry. These approaches offer significant advantages over traditional batch processing, including accelerated reaction times, improved yields, enhanced safety profiles, and greater process control. In the context of producing this compound and its chiral derivatives, these methodologies are pivotal in advancing synthetic efficiency.

Microwave-assisted organic synthesis (MAOS) utilizes microwave energy to heat reactions, often resulting in dramatic rate enhancements. uni-duesseldorf.de This rapid, uniform heating can minimize the formation of byproducts and allow for reactions to be completed in minutes rather than hours. dntb.gov.ua For the synthesis of chiral oxolanes, microwave irradiation has been effectively employed in various steps, such as the rapid and efficient kinetic resolution of precursor alcohols. For instance, the microwave-assisted enzymatic kinetic resolution of racemic dihydro-β-ionol has been shown to achieve high enantiomeric excess (>99% e.e.) in significantly reduced timeframes compared to conventional heating. mdpi.comresearchgate.net While direct microwave-assisted asymmetric cyclization to form this compound is not extensively documented, the technology has been successfully applied to the synthesis of other chiral heterocycles, suggesting its potential applicability. acs.orgscispace.com For example, microwave-assisted cyclizations of ω-arylaminonitriles to form 1-aryl-2-iminopyrrolidines have been achieved in high yields with reaction times as short as five minutes. acs.org

Flow chemistry, or continuous flow processing, involves the continuous pumping of reactants through a reactor. This technique offers superior control over reaction parameters such as temperature, pressure, and mixing, leading to highly reproducible and scalable processes. chemrxiv.org The synthesis of 2-methyltetrahydrofuran (2-MeTHF), the racemate of 2-methyloxolane, from biomass-derived levulinic acid has been a significant focus of continuous flow research. wmich.eduwikipedia.org These processes often utilize packed-bed reactors with heterogeneous catalysts for the hydrogenation and cyclization steps. mdpi.com For instance, a continuous flow process for the conversion of levulinic acid to γ-valerolactone (GVL) and subsequently to 2-MeTHF has been developed, demonstrating the potential for large-scale production from renewable feedstocks. mdpi.com

The adaptation of these flow processes for the synthesis of the chiral this compound often involves the integration of a chiral element, such as a chiral catalyst or a biocatalytic step. mdpi.com Biocatalysis, in particular, is well-suited for integration into continuous flow systems. Immobilized enzymes, such as lipases or alcohol dehydrogenases, can be packed into columns, allowing for the continuous resolution of racemic mixtures or the asymmetric synthesis of chiral precursors. nih.govua.es For example, continuous flow systems have been developed for the enzymatic kinetic resolution of racemic amines and for the synthesis of chiral esters, demonstrating high productivity and enantioselectivity. google.com A conceptual continuous flow process for producing this compound could involve the initial continuous hydrogenation of levulinic acid to a racemic or prochiral intermediate, followed by a continuous biocatalytic resolution or asymmetric reduction to yield a chiral precursor, which is then cyclized in a subsequent flow reactor.

The following tables summarize representative findings in microwave-assisted and flow chemistry approaches relevant to the synthesis of chiral oxolanes and their precursors.

Table 1: Microwave-Assisted Synthesis of Chiral Precursors and Related Heterocycles

Starting MaterialProductCatalyst/ReagentSolventTemp. (°C)TimeYield (%)Enantiomeric Excess (%)Ref.
Racemic dihydro-β-ionol(R)-dihydro-β-ionol acetateLipase Amano PSCyclohexane80120 min->99 mdpi.com
4-(p-tolylamino)butyronitrile1-(p-tolyl)-2-iminopyrrolidineEthyl polyphosphate (PPE)Chloroform1005 min86N/A acs.org
N-thiobenzoylaminobutanol2-Phenyl-4,5,6,7-tetrahydro-1,3-thiazepineTrimethylsilyl polyphosphate (PPSE)Solvent-free908 min73N/A scispace.com

Table 2: Continuous Flow Synthesis of 2-Methyltetrahydrofuran and Chiral Building Blocks

Starting MaterialProductCatalyst/ReactorSolventTemp. (°C)Productivity/YieldEnantiomeric Excess (%)Ref.
Levulinic Acidγ-Valerolactone (GVL)Zr-β-zeoliteIsopropanol (B130326)-81 mol% conversionN/A mdpi.com
γ-Valerolactone (GVL)2-Methyltetrahydrofuran (2-MeTHF)CuO/Al₂O₃Hydrogen200>90 mol%N/A mdpi.com
Racemic 1-phenylethanol(R)-1-phenylethyl acetateImmobilized Lipase N435-40285 g L⁻¹ h⁻¹>99 google.com
2-Butanol(R)-2-Butyl acetateBiocatalyst--40% conversion (70 min)-

Chemical Reactivity and Mechanistic Insights of 2r 2 Methyloxolane

Detailed Reaction Mechanisms and Transition State Analysis

The presence of a chiral center at the C2 position introduces asymmetry to the molecule, rendering the protons on the ring diastereotopic. This intrinsic chirality has significant implications for the molecule's interaction with other chiral species and can influence the regioselectivity and stereoselectivity of reactions involving the oxolane ring.

While (2R)-2-methyloxolane is valued as a chiral solvent, specific examples of its ring undergoing stereospecific or stereoselective transformations are not extensively documented in the literature. However, the principles of stereochemistry dictate that any reaction creating a new stereocenter from the existing one, or any reaction involving a chiral reagent, would proceed with some degree of diastereoselectivity.

One relevant transformation is the stereospecific formation of the oxolane ring system itself. For instance, the ring expansion of chiral epoxides with dimethylsulfoxonium methylide to form oxetanes, and subsequently oxolanes, proceeds with complete conservation of enantiomeric purity. researchgate.net This indicates that the nucleophilic attack and subsequent ring expansion occur in a stereospecific manner, allowing for the synthesis of optically active five-membered cyclic ethers like this compound from chiral precursors.

Table 1: Stereospecific Ring Expansion to Form Oxolane Systems

Starting MaterialReagentTransformationStereochemical Outcome
Enantiopure 2-substituted EpoxideDimethylsulfoxonium methylideEpoxide → Oxetane → OxolaneConservation of enantiomeric purity researchgate.net

The chiral center at C2, bearing a methyl group, directly influences the reactivity of the oxolane ring in several ways:

Steric Hindrance: The methyl group provides steric bulk around the C2 position and the adjacent C-O bond. This sterically hinders the approach of reagents to the C2 and, to a lesser extent, the C5 position, which is crucial in substitution reactions. researchgate.net

Electronic Effects: The methyl group is weakly electron-donating, which can subtly influence the electron density at adjacent atoms.

Diastereotopicity: The C2 stereocenter renders the two protons on the C3 methylene (B1212753) group and the two protons on the C4 methylene group diastereotopic. This means they are chemically non-equivalent and can exhibit different reactivity, for example, in hydrogen abstraction reactions. researchgate.net

In radical reactions, such as photo-oxidation initiated by chlorine atoms, theoretical calculations help predict the most likely sites of hydrogen abstraction. The stability of the resulting radical intermediate is key. Abstraction of the tertiary hydrogen at the C2 position leads to a relatively stable radical, but this site is also sterically shielded. The secondary hydrogens at the C5 position, adjacent to the ether oxygen, are also activated and more accessible. researchgate.netnih.gov A detailed analysis of the auto-ignition of 2-methyloxolane compared to its isomer 3-methyltetrahydrofuran (B83541) reveals that the tertiary α-carbon center at C2 plays a key role in its reactivity profile. researchgate.net

Table 2: Influence of the C2 Chiral Center on Molecular Properties and Reactivity

PropertyInfluence of (2R)-Chiral CenterConsequence on Reactivity
Steric EnvironmentMethyl group at C2 creates a sterically hindered environment.Favors nucleophilic attack at the less-hindered C5 position in ring-opening reactions. researchgate.net
Proton EquivalencyRenders methylene protons at C3, C4, and C5 diastereotopic.Potential for regioselectivity in hydrogen abstraction or deprotonation reactions. researchgate.net
Radical StabilityAllows for the formation of a tertiary radical upon H-abstraction at C2.C2 and C5 positions are primary sites for radical-initiated reactions. nih.gov

Oxolane Ring Transformations

The saturated oxolane ring is relatively stable. Its formation from precursors like levulinic acid or furfural (B47365) involves catalytic hydrogenation, demonstrating the ring's resistance to reduction under these conditions. mdpi.comwikipedia.org

Oxidation of the oxolane core typically proceeds via radical mechanisms involving the abstraction of a C-H bond, often at a position alpha to the ether oxygen (C2 or C5) which can stabilize a resulting radical. Studies on the gas-phase reaction of 2-methyloxolane with chlorine atoms have shown that hydrogen abstraction is a primary pathway, leading to the formation of various chlorinated and oxygenated products. nih.gov The relative reactivity of the C-H bonds is a subject of both experimental and computational investigation to understand site-specificity. nih.gov Under atmospheric conditions, such oxidation can lead to ring-opened products.

Electrophilic substitution reactions on the C-H bonds of the saturated oxolane ring are generally not feasible due to the low reactivity of these bonds towards electrophiles. The primary reaction with electrophiles, such as strong acids, involves protonation of the ether oxygen, which can lead to acid-catalyzed ring cleavage.

Conversely, the oxolane ring is susceptible to nucleophilic attack, particularly with reagents that facilitate ether cleavage. A notable example is the regiocontrolled ring-opening of 2-methyloxolane using various boron-based reagents, such as boron tribromide (BBr₃) and its derivatives. researchgate.net This reaction proceeds via a predominantly SN2-type mechanism. Due to the steric hindrance imposed by the methyl group at the C2 position, the nucleophilic attack by the bromide ion occurs preferentially at the less-hindered C5 methylene carbon. This results in the regioselective formation of the primary bromide, 5-bromopentan-2-ol, over the secondary bromide product. The regioselectivity can be tuned by the choice of boron reagent and reaction temperature. researchgate.net

Table 3: Regiocontrolled Nucleophilic Ring-Opening of 2-Methyloxolane with B-Bromoboranes researchgate.net

ReagentTemperature (°C)Reaction Time (h)Ratio of Primary to Secondary Bromide
BH₂Br·SMe₂252491:9
BHBr₂·SMe₂250.595:5
BBr₃00.596:4
MeOBBr₂0298:2
(MeO)₂BBr-2072>99:1

Rearrangements of the stable, saturated 2-methyloxolane ring are uncommon. However, transformations that alter the ring structure can be achieved under specific conditions. One such transformation is the cationic ring-opening copolymerization of 2-methyloxolane with other monomers, such as β-butyrolactone, catalyzed by scandium triflate. rsc.org In this process, the oxolane ring is opened and incorporated into a larger polymer chain.

Furthermore, ring expansion reactions provide a synthetic route to the oxolane core itself. A well-documented method is the reaction of oxetanes (four-membered rings) with dimethylsulfoxonium methylide. This reaction proceeds via nucleophilic attack of the ylide on the oxetane, followed by ring expansion to yield an oxolane. researchgate.net The barriers for expanding an oxolane to a six-membered oxane ring are significantly higher, making this subsequent step difficult. researchgate.net There is limited evidence in the literature for ring contraction of the stable 2-methyloxolane ring.

Table 4: Ring Transformation Reactions Involving the Oxolane System

Reaction TypeReagents/ConditionsProduct TypeMechanism Insight
Ring Expansion (Formation)Oxetane + Dimethylsulfoxonium methylideOxolaneNucleophilic attack followed by stereospecific expansion. researchgate.net
Ring-Opening Polymerizationβ-Butyrolactone, Sc(OTf)₃ catalystPoly(ester-co-ether)Cationic ring-opening mechanism. rsc.org

Catalytic Transformations Utilizing the this compound Scaffold

The chiral scaffold of this compound, also known as (R)-2-methyltetrahydrofuran, presents a potentially valuable platform for the development of novel chiral ligands and catalysts for asymmetric synthesis. Its stereochemically defined structure, derived from renewable resources, makes it an attractive building block. However, the application of the this compound scaffold as the primary source of chirality within a catalyst or ligand is a highly specialized and not extensively documented area of research. While the compound is widely used as a chiral solvent, its direct incorporation into catalytic systems is less common.

Despite the limited number of studies, some research has explored the derivatization of the this compound ring to create new chiral ligands for catalytic applications. These investigations often focus on modifying the oxolane ring with coordinating groups capable of binding to a metal center, thereby creating a chiral environment for a catalytic transformation. The stereocenter at the 2-position of the oxolane ring is key to inducing enantioselectivity in these reactions.

One area of exploration involves the synthesis of phosphine (B1218219) ligands incorporating the this compound backbone. Chiral phosphines are a cornerstone of asymmetric catalysis, particularly in transition metal-catalyzed reactions such as asymmetric hydrogenation. The synthesis of such ligands can be a complex multi-step process, often starting from the commercially available (R)- or (S)-2-methyltetrahydrofuran. The aim is to position the phosphorus atom, with its lone pair of electrons, in a sterically defined environment dictated by the chiral oxolane ring.

The performance of these this compound-based ligands is evaluated in various asymmetric catalytic reactions. The choice of metal, substrate, and reaction conditions can significantly influence the yield and enantioselectivity of the transformation. Detailed mechanistic studies are often required to understand the mode of action of these catalysts and to further optimize their design for improved performance.

Below is a hypothetical data table illustrating the kind of results that would be sought in such research, showcasing the application of a catalyst derived from the this compound scaffold in an asymmetric reaction.

Hypothetical Data Table: Asymmetric Hydrogenation of a Prochiral Olefin Using a Rhodium Catalyst with a this compound-Based Phosphine Ligand

Entry Substrate Catalyst Loading (mol%) Solvent Temperature (°C) Yield (%) Enantiomeric Excess (ee, %)
1 Methyl (Z)-α-acetamidocinnamate 1 Methanol 25 98 85 (R)
2 Dimethyl itaconate 1 Toluene 25 95 78 (S)

This table is for illustrative purposes only and does not represent actual experimental data from a specific publication, due to the scarcity of publicly available research in this specific area.

The development of catalysts based on the this compound scaffold is an emerging field with the potential to contribute new and effective tools for asymmetric synthesis. Further research is needed to fully explore the scope and limitations of these catalysts and to understand the structure-activity relationships that govern their performance. The use of a bio-renewable chiral backbone like this compound aligns with the principles of green chemistry, offering a sustainable approach to the synthesis of enantiomerically pure compounds.

Applications of 2r 2 Methyloxolane in Asymmetric Organic Synthesis and Catalysis

(2R)-2-Methyloxolane as a Chiral Building Block

A chiral building block, or chiron, is an enantiomerically pure compound used as a starting material in a synthesis to incorporate a specific chiral center into a more complex target molecule. The this compound unit serves as an excellent precursor for this purpose, providing a defined stereocenter that guides the formation of subsequent stereogenic centers.

The inherent chirality of this compound and its derivatives is leveraged in the total synthesis of various natural products. A notable example is the synthesis of the marine-derived metabolite (+)-Varitriol and its analogues, which exhibit significant antitumour activity. arkat-usa.orgresearchgate.net The synthetic strategy relies on the construction of key furanoside fragments derived from γ-D-ribonolactone, which contain the core methylated tetrahydrofuran (B95107) structure. arkat-usa.orgresearchgate.net

In one approach, methylation of a lactone intermediate proceeds with high selectivity to produce a methylated tetrahydrofuran derivative. researchgate.net This key building block is then further elaborated. The synthesis of (+)-Varitriol highlights a modular approach where two crucial fragments, a protected diastereomeric sulfone containing the tetrahydrofuran core and an aromatic aldehyde, are coupled using a Julia-Kocienski olefination reaction. arkat-usa.org This method allows for the efficient assembly of the complex natural product, with the stereochemistry of the final molecule being traced back to the initial chiral building block.

Another example is the formal total synthesis of Mandelalide A, a complex macrolide with potent biological activity. The synthetic strategy involves the construction of a key fragment, an alcohol derivative which contains a substituted (2R,3R,5R)-methyltetrahydrofuran ring. ias.ac.in The synthesis of this intricate building block underscores the importance of the chiral tetrahydrofuran motif in assembling complex natural product architectures. ias.ac.in

The 2-methyloxolane ring is a structural feature in several pharmaceutical compounds. As a solvent, it is used in the synthesis of drugs like chloroquine (B1663885) phosphate (B84403) and primaquine (B1584692) phosphate. made-in-china.com More significantly as a structural component, derivatives of the chiral oxolane ring are crucial intermediates. For instance, the synthesis of the potent antifungal agent Efinaconazole utilizes an intermediate, 1-[[(2R,3S)-2-(2,4-difluorophenyl)-3-methyloxiranyl]methyl]-1H-1,2,4-triazole, where the reaction to form the final product is conducted in 2-methyltetrahydrofuran (B130290). google.com

The use of enantiomerically pure building blocks is a cornerstone of modern pharmaceutical development. Concise, stereocontrolled syntheses of compounds like (+)-1-deoxynojirimycin have been achieved using chiral 1,3-oxazine intermediates, demonstrating the power of using well-defined chiral heterocycles as starting points. skku.edu The this compound unit provides a reliable scaffold for generating libraries of pharmaceutical analogues, where modifications can be made to other parts of the molecule to optimize therapeutic properties while retaining the crucial stereochemistry imparted by the building block.

Modular synthesis, where complex molecules are assembled from smaller, pre-synthesized building blocks, is a powerful strategy in organic chemistry. The this compound core is ideally suited for such approaches. The synthesis of (+)-Varitriol analogues provides a clear illustration of this principle. arkat-usa.org The key furanoside fragments, such as protected diastereomeric sulfones, are prepared from γ-D-ribonolactone. researchgate.net These modules can then be coupled with various aromatic aldehydes to create a diverse range of analogues, facilitating structure-activity relationship (SAR) studies. arkat-usa.orgresearchgate.net

Varitriol Synthesis Fragments Role Key Reaction
Protected Methylated Tetrahydrofuran SulfoneChiral Building Block (Module 1)Preparation from γ-D-ribonolactone
Substituted Aromatic AldehydeVariable Module (Module 2)Julia-Kocienski Olefination
(+)-Varitriol AnalogueComplex Chiral TargetCoupling of Modules 1 and 2

A similar convergent approach was employed in the synthetic studies toward Halichlorine, a complex marine alkaloid. acs.org The strategy involved the coupling of two complex, enantiomerically enriched building blocks: a 2-trimethylstannyl piperidine (B6355638) and a substituted cyclobutanone. acs.org This modular strategy, assembling complex molecules from well-defined chiral fragments, is a hallmark of modern synthetic chemistry, and scaffolds like this compound are essential starting points for creating such modules.

This compound as a Chiral Auxiliary in Stereocontrolled Reactions

A chiral auxiliary is a stereogenic group that is temporarily attached to a prochiral substrate to direct a subsequent chemical reaction to occur with high diastereoselectivity. wikipedia.org After the desired transformation, the auxiliary is removed, yielding an enantiomerically enriched product. This strategy is one of the most reliable methods for asymmetric synthesis. wikipedia.orguwindsor.ca

An effective chiral auxiliary must meet several criteria: it should be readily available in enantiopure form, easy to attach to the substrate, capable of inducing high stereoselectivity in the desired reaction, and easy to remove without racemizing the product. uwindsor.ca Many successful auxiliaries, such as Evans' oxazolidinones and Oppolzer's camphorsultam, owe their efficacy to rigid, well-defined structures that create a highly biased steric environment around the reaction center. wikipedia.orgalfa-chemistry.com This is often achieved through the formation of chelated metal enolates, which lock the conformation of the transition state and effectively shield one face of the enolate from the electrophile. tcichemicals.comyork.ac.uk

While the oxolane framework is a common chiral motif, the use of this compound itself as a removable chiral auxiliary is not widely reported in the scientific literature. Its relatively simple and flexible five-membered ring structure may not provide the rigid conformational locking required for high asymmetric induction when compared to more structurally complex and optimized auxiliaries. For a molecule to function as an effective auxiliary, it typically needs to present a clear and rigid steric bias, a feature that is highly developed in auxiliaries derived from amino alcohols like valinol or norephedrine. uwindsor.caresearchgate.net

Stereocontrolled alkylations and carbonyl additions are fundamental carbon-carbon bond-forming reactions in organic synthesis. Chiral auxiliaries have been extensively and successfully applied in these transformations. For example, amides derived from pseudoephedrine can be deprotonated to form a chelated lithium enolate, where the phenyl and methyl groups of the auxiliary block one face, directing incoming alkyl halides to the opposite side with high diastereoselectivity. nih.govharvard.eduharvard.edu Similarly, the boron enolates of N-acyl oxazolidinones (Evans auxiliaries) react with aldehydes via a rigid, chair-like transition state to produce syn-aldol addition products with excellent stereocontrol. alfa-chemistry.comtcichemicals.com

The table below summarizes the high diastereoselectivity achieved with established chiral auxiliaries in alkylation reactions.

Chiral Auxiliary System Reaction Type Electrophile Diastereomeric Ratio (d.r.)
Evans OxazolidinoneAlkylationBenzyl (B1604629) bromide>99:1
Pseudoephedrine AmideAlkylationEthyl iodide>99:1
CamphorsultamMichael AdditionThiolHigh

Data compiled from various sources on asymmetric synthesis. wikipedia.orgyork.ac.uknih.gov

Despite the success of these established systems, specific examples of this compound being employed as a cleavable chiral auxiliary to direct alkylation or carbonyl addition reactions are not prominently featured in the literature. This suggests that for these specific, demanding applications, other chiral auxiliaries that provide more rigid stereochemical control are generally preferred by synthetic chemists.

This compound Derived Chiral Ligands for Asymmetric Catalysis

The efficacy of a metal-based asymmetric catalyst is critically dependent on the structure of the chiral ligand coordinated to the metal center. This ligand creates a chiral environment that directs the stereochemical outcome of the reaction. While this compound represents a potential starting point for chiral ligand synthesis, its application in this regard is not yet widely established in scientific literature. The following sections discuss the principles of ligand design and application in key asymmetric transformations, areas where derivatives of this compound could theoretically be employed.

Design and Synthesis of this compound-Based Ligands

The design of effective chiral ligands is a central theme in asymmetric catalysis. The process typically involves incorporating a stereogenic element into a molecule that can coordinate with a transition metal. Common strategies involve the synthesis of molecules with C2-symmetry or other well-defined spatial arrangements to effectively control the approach of substrates to the catalytic center.

Chiral pool molecules like this compound are attractive starting materials. Synthetic routes could potentially be designed to transform the oxolane ring into more complex structures bearing coordinating atoms like phosphorus, nitrogen, or oxygen. For instance, ring-opening reactions or functionalization at positions adjacent to the methyl group could yield chiral diols, aminoalcohols, or other intermediates that can be converted into phosphine (B1218219), N-heterocyclic carbene (NHC), or amine-based ligands. encyclopedia.pubresearchgate.nettheaic.org For example, chiral diols are often used as precursors for synthesizing phosphine or phosphite (B83602) ligands, which are highly successful in a variety of asymmetric reactions. researchgate.net

Despite the logical potential for this compound to serve as a scaffold for ligands such as chiral phosphines or N-heterocyclic carbenes, specific examples of such syntheses are not extensively documented in current literature. The development of synthetic routes from this compound to create novel, effective chiral ligands remains an area open for exploration.

Applications in Asymmetric Hydrogenation and Transfer Hydrogenation

Asymmetric hydrogenation and asymmetric transfer hydrogenation (ATH) are powerful methods for producing chiral alcohols from prochiral ketones, imines, and alkenes. These reactions rely on chiral transition-metal complexes, typically of ruthenium, rhodium, or iridium, to deliver hydrogen stereoselectively. researchgate.netthieme-connect.de The enantioselectivity of these processes is dictated by the chiral ligand bound to the metal. ualberta.casigmaaldrich.com

Ligands for these reactions often feature a combination of a chiral backbone and coordinating groups (e.g., phosphines, amines) that form a stable and effective catalytic complex. For instance, ligands derived from chiral diamines, such as (1R,2R)-diaminocyclohexane, have been successfully used in the ATH of ketones. researchgate.netresearchgate.net While this compound itself is not a ligand, its derivatives could theoretically be incorporated into ligand structures for these reactions. However, specific examples of ligands derived from this compound being applied in asymmetric hydrogenation or transfer hydrogenation are not prominent in the literature.

Racemic 2-methyloxolane is frequently used as a solvent in these reactions, sometimes offering advantages over traditional solvents like tetrahydrofuran (THF) in terms of yield and selectivity. nih.gov

Below is a representative data table for the asymmetric transfer hydrogenation of a ketone, illustrating typical results achieved with established chiral catalysts.

SubstrateCatalyst SystemProductConversion (%)Enantiomeric Excess (ee, %)Reference
Acetophenone[RuCl2(p-cymene)]2 / (1S,2S)-TsDPEN(R)-1-Phenylethanol>9997 researchgate.net
1-Tetralone[RuCl2(p-cymene)]2 / (1S,2S)-TsDPEN(S)-1-Tetralol>9998 researchgate.net
2-Acetylfuran[RhCl2Cp*]2 / (1R,2R)-TsCYDN(R)-1-(2-Furyl)ethanol9592 researchgate.net

Chiral Induction in Metal-Catalyzed Cross-Coupling Reactions

Metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Negishi couplings, are fundamental for the formation of carbon-carbon bonds. mdpi.comresearchgate.netsigmaaldrich.com The development of asymmetric variants of these reactions allows for the construction of axially chiral biaryls or molecules with chiral quaternary centers. This is achieved by using a chiral ligand, most commonly a phosphine-based ligand, which controls the stereochemistry of the key reductive elimination step from the metal center. sci-hub.se

While the bio-derived solvent 2-methyloxolane (racemic) has been explored as a greener alternative to solvents like THF and dioxane in various cross-coupling reactions, the use of enantiopure this compound or its derivatives to induce chirality is not a widely reported strategy. nih.govresearchgate.net The primary approach to achieving enantioselectivity remains the design of sophisticated chiral ligands that coordinate to the palladium or nickel catalyst. researchgate.netuni-duesseldorf.de These ligands create a chiral pocket around the metal, influencing the geometry of the transition state and thus favoring the formation of one enantiomer of the product.

The potential exists to develop chiral ligands from this compound for this purpose, but this remains a largely unexplored area of research. The table below shows typical results for asymmetric cross-coupling reactions using established chiral phosphine ligands.

Reaction TypeSubstratesCatalyst/LigandYield (%)Enantiomeric Excess (ee, %)Reference
Suzuki-Miyaura CouplingAryl Boronic Acid + Aryl HalidePd(OAc)2 / Me-BI-DIME8857 uni-duesseldorf.de
Intramolecular Heck ReactionProchiral CyclohexadienonePd(OAc)2 / Monodentate Phosphoramidite7196 nih.gov
Negishi CouplingAryl Zinc + Aryl HalidePd2(dba)3 / Chiral Ferrocenyl Phosphine9598 ua.es

Role in Stereoregular Polymerization Processes

Stereoregular polymers, such as isotactic or syndiotactic polymers, often exhibit significantly different and more desirable material properties compared to their atactic (random) counterparts. researchgate.net Controlling the stereochemistry during polymerization is therefore of great interest. This can be achieved through the use of stereoselective catalysts or by employing chiral auxiliaries or initiators.

While the direct use of this compound as a monomer or initiator in stereoregular polymerization is not extensively documented, its enantiomer, (S)-2-methyltetrahydrofuran, has been shown to act as a chiral induction agent. In the copolymerization of cyclohexene (B86901) oxide and carbon dioxide using certain salen-Co(III) complexes, the addition of (S)-2-methyltetrahydrofuran significantly improved the enantioselectivity of the polymerization, leading to a highly isotactic polycarbonate. acs.org This suggests that the chiral solvent or additive can influence the stereochemical outcome of the polymerization by interacting with the catalyst or the growing polymer chain. Based on the principles of asymmetric synthesis, it is plausible that this compound could be used to induce the opposite stereochemistry in similar systems.

Furthermore, racemic 2-methyloxolane has been successfully copolymerized with another renewable monomer, β-butyrolactone, using a cationic ring-opening polymerization method. rsc.org While this specific work did not focus on stereocontrol derived from the chiral center of 2-methyloxolane, it demonstrates its viability as a monomer for creating novel degradable poly(ester-co-ether) materials. rsc.org The development of catalysts capable of selectively polymerizing one enantiomer from racemic 2-methyloxolane could lead to the synthesis of stereoregular polyethers.

Computational and Theoretical Studies of 2r 2 Methyloxolane

Quantum Chemical Investigations

Quantum chemical calculations, primarily employing Density Functional Theory (DFT), have become indispensable tools for elucidating the intrinsic properties of molecules like (2R)-2-methyloxolane. osti.gov These methods allow for a detailed examination of the molecule's electronic landscape and its energetic profile during chemical transformations.

Electronic Structure, Orbital Interactions, and Bonding Analysis

The electronic structure of a molecule dictates its fundamental chemical and physical properties. Quantum chemical methods are used to calculate the molecular wave function, from which the electron density and molecular orbitals (MOs) are derived. huntresearchgroup.org.uk For this compound, these calculations reveal the distribution of electrons and identify the regions most susceptible to electrophilic or nucleophilic attack.

Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly important. The energy and shape of these orbitals provide insights into the molecule's reactivity. For instance, the interaction between the HOMO of a nucleophile and the LUMO of an electrophile is a key factor in many chemical reactions. researchgate.net In reactions involving this compound, understanding its HOMO-LUMO gap helps predict its kinetic stability and reactivity patterns.

Bonding analysis methods, such as Natural Bond Orbital (NBO) analysis, are used to translate the complex, delocalized molecular orbitals into localized bonds and lone pairs that align with familiar Lewis structures. huntresearchgroup.org.uk This analysis provides quantitative information on atomic charges and orbital interactions. For example, local reactivity descriptors derived from conceptual DFT, such as Fukui functions, can be calculated to predict the most reactive sites within the molecule for processes like hydrogen abstraction by radicals. nih.gov

Table 1: Illustrative Natural Bond Orbital (NBO) Analysis Data for a Tetrahydrofuran-like Ring System This table presents conceptual data based on typical findings for cyclic ethers to illustrate the output of NBO analysis.

Atom/Interaction Natural Charge (e) Description
O1 -0.65 The oxygen atom carries a significant negative charge due to its high electronegativity.
C2 +0.15 The carbon atom adjacent to the oxygen is electropositive.
C5 +0.10 The other carbon atom adjacent to the oxygen is also electropositive.
LP(1) O1 1.98 First lone pair on the oxygen atom, with nearly two electrons, indicating its non-bonding character.
LP(2) O1 1.85 Second lone pair on the oxygen atom, showing some delocalization into adjacent anti-bonding orbitals.
σ(C2-O1) -> σ*(C3-C4) 2.1 kcal/mol A weak hyperconjugative interaction indicating electron donation from the C-O bond to a neighboring C-C anti-bond, contributing to molecular stability.

Reaction Energetics and Transition State Geometries

Computational chemistry is a powerful tool for mapping the potential energy surface (PES) of a chemical reaction. This allows for the determination of the energies of reactants, products, and, most importantly, transition states. researchgate.net A transition state is defined as the configuration of highest potential energy along a reaction coordinate, representing a first-order saddle point on the PES. wikipedia.orgq-chem.com Its structure is often unstable and cannot be isolated experimentally, making computational determination of its geometry crucial. wikipedia.org

For this compound (MTHF), studies have investigated its atmospheric oxidation, for example, via hydrogen abstraction by chlorine atoms. nih.gov In such studies, computational methods like CCSD(T) and DFT are used to locate the transition state structures for the abstraction from different carbon atoms in the molecule. nih.gov The energy difference between the reactants and the transition state defines the activation energy barrier, a key parameter in chemical kinetics.

Once the energetics of the elementary steps are known, rate coefficients can be calculated using theories like the Canonical Transition State Theory (CTST). nih.gov These theoretical rate constants can be compared with experimental values to validate the proposed reaction mechanism. For the reaction of MTHF with Cl atoms, both experimental and theoretical studies have derived Arrhenius expressions that describe the temperature dependence of the reaction rate. nih.gov

Table 2: Calculated Reaction Energetics for the Reaction of MTHF + Cl Data sourced from a computational study on the photo-oxidation of 2-methyltetrahydrofuran (B130290). nih.gov

Parameter Theoretical Value (250-400 K) Experimental Value (268-343 K)
Arrhenius Expression k = (1.51 ± 0.10) × 10⁻¹² × exp(1544.97 ± 22.14 / T) k = (1.48 ± 0.13) × 10⁻¹² × exp(1474.51 ± 25.16 / T)
Units cm³ molecule⁻¹ s⁻¹ cm³ molecule⁻¹ s⁻¹

Spectroscopic Property Predictions (e.g., NMR, IR, CD)

Quantum chemical calculations can accurately predict various spectroscopic properties, which serves as a powerful method for structure elucidation and assignment of experimental spectra. schrodinger.com

Infrared (IR) Spectroscopy: Theoretical IR spectra are obtained by calculating the second derivatives of the energy with respect to the atomic coordinates (the Hessian matrix). q-chem.com Diagonalization of this matrix yields the harmonic vibrational frequencies and the corresponding normal modes, which can be visualized to understand the nature of the atomic motions for each vibrational band. q-chem.com For chiral molecules like this compound, vibrational circular dichroism (VCD) spectroscopy, which measures the differential absorption of left and right circularly polarized infrared light, is particularly powerful. Comparing experimentally measured VCD spectra with those calculated for a specific enantiomer (e.g., the R-enantiomer) allows for the unambiguous determination of the absolute configuration. core.ac.uk

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR chemical shifts can be predicted by calculating the nuclear shielding tensors for each nucleus in the molecule. q-chem.com The Gauge-Independent Atomic Orbital (GIAO) method is commonly used for this purpose. dergipark.org.tr These calculations provide theoretical chemical shifts that, when compared to experimental data, can aid in the assignment of complex spectra and confirm molecular structures. schrodinger.comdergipark.org.tr

Table 3: Conceptual Comparison of Calculated vs. Experimental Spectroscopic Data This table illustrates the typical agreement found when comparing computationally predicted spectra with experimental results for organic molecules. core.ac.uk

Spectroscopic Technique Computational Method Typical Finding Application for this compound
Infrared (IR) DFT (e.g., B3LYP/6-31G(d)) Good agreement in peak positions and relative intensities after frequency scaling. Confirmation of functional groups and overall structure.
Vibrational Circular Dichroism (VCD) DFT (e.g., SCRF-B3LYP/6-31G(d)) Excellent agreement in the sign and relative intensity of VCD bands. Unambiguous determination of the (R) or (S) absolute configuration.
¹H and ¹³C NMR GIAO-DFT Accurate prediction of chemical shifts, aiding in signal assignment. Structural verification and analysis of the electronic environment of each atom.

Molecular Dynamics (MD) Simulations

While quantum chemical calculations are excellent for studying static properties and single reaction steps, molecular dynamics (MD) simulations are employed to understand the dynamic behavior of molecules over time, particularly in a solvent environment. ucr.edu

Conformational Analysis and Dynamics in Solution

This compound is a flexible molecule. The five-membered tetrahydrofuran (B95107) ring is not planar and can adopt various puckered conformations, such as the envelope and twist forms. MD simulations can be used to explore the conformational landscape of the molecule in solution. nih.govresearchgate.net By simulating the motion of the molecule over nanoseconds or longer, a trajectory is generated that shows how the molecule flexes, bends, and interconverts between different low-energy conformations. ucr.edu

Analysis of these trajectories can reveal the relative populations of different conformers and the energy barriers for interconversion between them. ucr.edu This dynamic picture is crucial as the reactivity and interaction of the molecule can be highly dependent on its accessible conformations in a given environment.

Intermolecular Interactions and Solvent Effects

The solvent environment can have a profound impact on the structure, dynamics, and reactivity of a solute molecule. researchgate.netrsc.org MD simulations are ideally suited to study these effects by explicitly including solvent molecules in the simulation box. Solvation is the process where solvent molecules arrange themselves around a solute, an interaction driven by forces like hydrogen bonding, dipole-dipole interactions, and van der Waals forces. wikipedia.orglibretexts.org

Simulations of this compound in different solvents (e.g., water, hexane) can reveal the structure of the solvation shell and quantify the strength of solute-solvent interactions. These interactions can stabilize certain conformations or reactive intermediates, thereby altering reaction pathways and rates. rsc.org For computational efficiency, solvent effects can also be approximated using implicit solvent models, such as the Polarizable Continuum Model (PCM), which treats the solvent as a continuous medium with a defined dielectric constant. rsc.orgunal.edu.co These models are often used in quantum chemical calculations to account for the general polarizing effect of the solvent on the solute's electronic structure and energetics. unal.edu.co

Table 4: Key Intermolecular Interactions and Their Computational Treatment This table summarizes the types of interactions that govern solvent effects and the computational methods used to study them.

Interaction Type Description Computational Approach
Hydrogen Bonding Strong electrostatic interaction between a hydrogen atom bonded to a highly electronegative atom (like oxygen) and another nearby electronegative atom. Explicit solvent MD simulations; NBO analysis in QM calculations.
Dipole-Dipole Attractive or repulsive electrostatic forces between polar molecules. Explicit and implicit solvent models.
Van der Waals (Dispersion) Weak, short-range attractions arising from temporary fluctuations in electron density. Explicit solvent MD simulations; Dispersion-corrected DFT functionals (e.g., DFT-D3).

Computational Approaches to Solubility and Solvent Interactions (e.g., COSMO-RS)

The prediction of solubility and understanding of solvent-solute interactions are critical in various chemical applications, from reaction engineering to extraction processes. For this compound, a prominent bio-based solvent, computational models have become indispensable tools for evaluating its performance and potential as a substitute for conventional solvents. nih.govnih.gov Among these, the Conductor-like Screening Model for Real Solvents (COSMO-RS) has emerged as a powerful predictive method. nih.govscm.comwikipedia.org

COSMO-RS is a quantum chemistry-based method that calculates thermodynamic properties of fluids and solutions. scm.comwikipedia.org The methodology involves a quantum chemical calculation for the molecule of interest in a virtual conductor, which generates a screening charge density (σ-profile) on the molecular surface. wikipedia.orgzenodo.org This σ-profile serves as a detailed descriptor of the molecule's polarity. By statistically treating the interactions between these surface segments of different molecules, COSMO-RS can predict a wide range of thermodynamic equilibrium properties, including activity coefficients, solubility, and partition coefficients, without the need for system-specific parameterization. wikipedia.orgresearchgate.netnih.gov

Numerous studies have employed COSMO-RS to theoretically assess the solubility of various compounds in 2-methyloxolane (often referred to as 2-MeOx), frequently comparing it to the conventional solvent n-hexane. For instance, in the context of extracting natural products, COSMO-RS simulations have been used to predict the solubility of aroma compounds and carotenoids. researchgate.netnih.gov These in silico predictions often show that 2-methyloxolane is a comparable or even superior solvent to n-hexane for a majority of target solutes, particularly for moderately polar compounds, thanks to its oxygen atom and resulting dipole moment. nih.govresearchgate.net

The predictive power of COSMO-RS has been applied to evaluate 2-methyloxolane as a green solvent for the extraction of aromas from hops, oils from soybeans, and various phenolic compounds. nih.govresearchgate.netresearchgate.net Simulations can be performed at different temperatures and can even account for the presence of water in the solvent, which is relevant as technical 2-methyloxolane can contain a small percentage of water. researchgate.netresearchgate.net These theoretical solubility analyses provide a valuable preliminary screening, guiding experimental work and reducing the need for extensive laboratory trials. nih.gov

Below is a data table summarizing representative findings from COSMO-RS solubility prediction studies for various solutes in 2-methyloxolane compared to n-hexane.

Solute ClassTarget Compound ExamplePredicted Solubility in n-HexanePredicted Solubility in 2-Methyloxolane (2-MeOx)Reference
Aroma CompoundsLinaloolGood Solvent (60-100%)Good Solvent (60-100%) researchgate.netnih.gov
Aroma CompoundsEugenolAverage Solvent (20-60%)Good Solvent (60-100%) researchgate.netnih.gov
Carotenoidsβ-CaroteneGood Solvent (60-100%)Good Solvent (60-100%) researchgate.netnih.gov
CarotenoidsLuteinBad Solvent (0-20%)Average Solvent (20-60%) researchgate.netnih.gov
Hop AromasLupuloneGood SolventGood Solvent nih.gov
Hop AromasHumuloneGood SolventGood Solvent nih.gov
Soybean Oil ComponentsTrioleinGood SolventGood Solvent researchgate.net
Phenolic CompoundsTyrosolBad SolventAverage Solvent researchgate.net

Note: Solubility ratings are qualitative descriptors as reported in the source literature, derived from quantitative COSMO-RS predictions. researchgate.netnih.gov

Development of Computational Models and Force Fields

The accurate computational modeling of this compound relies on the development and application of robust theoretical models and force fields. While a specific, uniquely parameterized force field exclusively for this compound is not widely documented, its conformational behavior, thermodynamic properties, and reactivity have been investigated using a range of high-level quantum chemical methods and established force fields. These studies are crucial for understanding its molecular properties, which in turn informs its practical applications.

Force fields in molecular mechanics, such as the Merck Molecular Force Field (MMFF) or AMBER, are sets of potential energy functions and parameters that describe the energy of a molecule as a function of its geometry. wikipedia.orgarxiv.org The development of such a field involves parameterizing bond lengths, angles, dihedral angles, and non-bonded interactions, often against high-level quantum mechanical data or experimental results. wikipedia.orgrsc.org For a molecule like 2-methyloxolane, existing force fields like PCFF or AMBER can be used, provided they have appropriate parameters for the constituent atom types. arxiv.org The development of reactive force fields, such as IFF-R, which can simulate bond formation and dissociation, represents a further step, allowing for the modeling of chemical reactions, though specific applications to 2-methyloxolane are not yet prevalent. arxiv.org

Furthermore, advanced computational methods have been applied to determine its thermodynamic and reactive properties. The gas-phase standard molar enthalpy of formation has been determined experimentally and found to be in good agreement with values calculated using the high-accuracy DLPNO-CCSD(T1)/CBS method. researchgate.net To study its atmospheric chemistry, the reaction of 2-methyltetrahydrofuran with chlorine atoms was investigated using the CCSD(T)//BHandHLYP/6-31+G(d,p) level of theory in conjunction with canonical transition state theory (CTST) to compute reaction rate coefficients. nih.gov Such studies provide fundamental data that are essential for safety and environmental impact assessments.

The following table summarizes the application of various computational models and theoretical methods to the study of 2-methyltetrahydrofuran.

Computational Method/ModelProperty/Application InvestigatedKey Finding/PurposeReference
Quantum Chemical Models (unspecified)Pseudorotation and Conformational AnalysisCalculated the contribution of pseudorotation to entropy and identified low-energy conformers. rsc.org
DLPNO-CCSD(T1)/CBSThermochemistryAccurately calculated the gas-phase enthalpy of formation. researchgate.net
CCSD(T)//BHandHLYP/6-31+G(d,p) with CTSTReaction KineticsComputed temperature-dependent rate coefficients for its reaction with Cl atoms. nih.gov
DFT (Fukui functions, local softness)Reactivity AnalysisUnderstood the site-specific reactivity trend of the molecule towards Cl atoms. nih.gov
UNIFAC, Wilson, NRTL, UNIQUACVapor-Liquid Equilibrium (VLE)Correlated experimental VLE data for mixtures containing 2-methyltetrahydrofuran. acs.org

These computational endeavors highlight how theoretical chemistry provides deep insights into the fundamental properties of this compound, complementing experimental findings and guiding its use as a sustainable chemical.

Advanced Analytical Methodologies for 2r 2 Methyloxolane Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like (2R)-2-methyloxolane. mdpi.com By analyzing the chemical shifts, coupling constants, and through-space interactions, a detailed picture of the molecule's three-dimensional structure can be assembled.

One-dimensional (1D) NMR techniques such as ¹H and ¹³C NMR provide fundamental information. mdpi.com The ¹H NMR spectrum reveals the number of different types of protons and their immediate electronic environment, while the ¹³C NMR spectrum provides analogous information for the carbon skeleton. sigmaaldrich.comresearchgate.net For this compound, specific chemical shifts are expected for the methyl group, the methine proton at the chiral center, and the methylene (B1212753) protons of the oxolane ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
CH₃ 1.1 - 1.320 - 25
C2-H 3.8 - 4.175 - 80
C3-H₂ 1.7 - 2.025 - 30
C4-H₂ 1.8 - 2.125 - 30
C5-H₂ 3.6 - 3.967 - 72
Note: These are approximate ranges and can be influenced by the solvent and other experimental conditions.

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. chemistrydocs.com For this compound, electron impact (EI) ionization would produce a molecular ion (M⁺) peak corresponding to its molecular weight. The fragmentation pattern observed in the mass spectrum provides a "fingerprint" that can be used to confirm the structure. chemguide.co.uk Common fragmentation pathways for cyclic ethers include ring-opening followed by cleavage. nsf.gov For 2-methyloxolane, characteristic fragments would likely arise from the loss of the methyl group or cleavage of the ether ring. nsf.govlibretexts.org

Tandem mass spectrometry (MS/MS or MS²) further enhances structural analysis by allowing for the fragmentation of a specific, selected ion. wikipedia.orgnationalmaglab.org In an MS/MS experiment, the molecular ion of this compound would be isolated in the first stage of the mass spectrometer (MS1). creative-proteomics.com This selected ion is then subjected to fragmentation, often through collision-induced dissociation (CID), and the resulting fragment ions are analyzed in the second stage (MS2). nationalmaglab.orgcreative-proteomics.com This process helps to elucidate the connectivity of the atoms within the molecule by establishing parent-daughter ion relationships. nationalmaglab.org While standard MS is excellent for confirming the molecular formula and basic structure, it generally cannot differentiate between enantiomers like (2R)- and (2S)-2-methyloxolane as they have identical mass spectra. nsf.gov

Table 2: Expected Key Ions in the Mass Spectrum of 2-Methyloxolane

m/zProposed Fragment
86 [M]⁺ (Molecular Ion)
71 [M - CH₃]⁺
58 [C₃H₆O]⁺
43 [C₃H₇]⁺ or [C₂H₃O]⁺
29 [C₂H₅]⁺

Chiral Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity Determination

To determine the enantiomeric purity of this compound, chiral chromatography is the method of choice. chiralpedia.com Both chiral gas chromatography (GC) and chiral high-performance liquid chromatography (HPLC) can be used to separate the (R)- and (S)-enantiomers. chiralpedia.comcsfarmacie.cz

Chiral Gas Chromatography (GC) is particularly suitable for volatile compounds like 2-methyloxolane. pharmaknowledgeforum.com This technique utilizes a capillary column coated with a chiral stationary phase (CSP), often a cyclodextrin (B1172386) derivative. sigmaaldrich.comchromatographyonline.com The enantiomers of 2-methyloxolane interact differently with the chiral stationary phase, leading to different retention times and allowing for their separation and quantification. pharmaknowledgeforum.com The choice of the specific cyclodextrin derivative as the CSP is critical for achieving good separation. sigmaaldrich.com Two-dimensional GC can be a powerful tool for separating enantiomers from other impurities in a single run. pharmaknowledgeforum.com

Chiral High-Performance Liquid Chromatography (HPLC) is another powerful technique for enantiomeric separation. ymc.co.jprjptonline.org In chiral HPLC, a column packed with a chiral stationary phase is used. sigmaaldrich.com For a compound like this compound, a normal-phase method with a polysaccharide-based CSP might be employed. The differential interaction between the enantiomers and the CSP leads to their separation. chiralpedia.com The mobile phase composition, typically a mixture of a nonpolar solvent like hexane (B92381) and a more polar modifier like isopropanol (B130326) or ethanol, is optimized to achieve the best resolution between the enantiomers. csfarmacie.czymc.co.jp

The enantiomeric excess (ee) can be calculated from the peak areas of the two enantiomers in the chromatogram using the formula: ee (%) = [|Area(R) - Area(S)| / (Area(R) + Area(S))] x 100. libretexts.org

Table 3: Comparison of Chiral GC and Chiral HPLC for this compound Analysis

FeatureChiral Gas Chromatography (GC)Chiral High-Performance Liquid Chromatography (HPLC)
Principle Separation in the gas phase based on differential interaction with a chiral stationary phase.Separation in the liquid phase based on differential interaction with a chiral stationary phase.
Typical Stationary Phase Cyclodextrin derivatives. sigmaaldrich.comPolysaccharide derivatives (e.g., cellulose (B213188), amylose). ymc.co.jp
Mobile Phase Inert gas (e.g., Helium, Hydrogen).Mixture of solvents (e.g., hexane/isopropanol). ymc.co.jp
Advantages High resolution, fast analysis for volatile compounds. pharmaknowledgeforum.comWide applicability, preparative scale possible.
Considerations Compound must be volatile and thermally stable.Solvent selection is crucial for separation. ymc.co.jp

Vibrational Spectroscopy (IR and Raman) for Molecular Fingerprinting

Infrared (IR) Spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. ksu.edu.sa For a vibration to be IR active, there must be a change in the molecule's dipole moment during the vibration. uni-siegen.de The IR spectrum of this compound would show characteristic absorption bands for C-H stretching and bending vibrations, as well as the prominent C-O-C stretching vibration of the ether linkage.

Raman Spectroscopy is a light scattering technique. edinst.com When monochromatic light interacts with a molecule, most of the light is scattered at the same frequency (Rayleigh scattering), but a small fraction is scattered at a different frequency (Raman scattering). The frequency shift corresponds to the vibrational energy levels of the molecule. For a vibration to be Raman active, there must be a change in the molecule's polarizability. uni-siegen.de The Raman spectrum of this compound would also show peaks corresponding to its various vibrational modes, often providing complementary information to the IR spectrum. nih.gov

Table 4: Characteristic Vibrational Frequencies for 2-Methyloxolane

Vibrational ModeTypical Wavenumber Range (cm⁻¹)Spectroscopy Technique
C-H Stretch (alkane) 2850 - 3000IR & Raman
C-O-C Stretch (ether) 1070 - 1150Strong in IR
CH₂ Bend 1450 - 1470IR
CH₃ Bend 1370 - 1390IR
Ring Vibrations 800 - 1200IR & Raman

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure

X-ray crystallography is the definitive method for determining the absolute stereochemistry of a chiral molecule. soton.ac.ukchem-soc.si This technique involves irradiating a single crystal of a compound with X-rays and analyzing the resulting diffraction pattern. caltech.edu From this pattern, a three-dimensional electron density map of the molecule can be constructed, revealing the precise spatial arrangement of every atom.

To determine the absolute configuration (i.e., distinguishing between the R and S enantiomers), anomalous dispersion is used. chem-soc.si This effect, which is more pronounced for heavier atoms, allows for the unambiguous assignment of the absolute stereochemistry. researchgate.net If this compound itself does not form suitable crystals or lacks a sufficiently heavy atom, it can be derivatized with a chiral reagent or a molecule containing a heavy atom to facilitate crystallization and the determination of its absolute configuration. researchgate.netnottingham.ac.uk The Flack parameter is a value calculated during the crystallographic refinement that indicates the correctness of the assigned absolute structure. chem-soc.si

Circular Dichroism (CD) Spectroscopy for Chiral Analysis

Circular Dichroism (CD) spectroscopy is a chiroptical technique that measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. biorxiv.orgjascoinc.com An achiral molecule will not exhibit a CD signal, but a chiral molecule like this compound will produce a characteristic CD spectrum. The spectrum is a plot of the difference in absorbance (ΔA) versus wavelength and is often characterized by positive or negative Cotton effects. nih.gov

The CD spectrum of this compound and its enantiomer, (2S)-2-methyloxolane, would be mirror images of each other. nih.gov This makes CD spectroscopy a valuable tool for distinguishing between enantiomers and for determining the enantiomeric purity of a sample. nih.gov While CD is a powerful qualitative and semi-quantitative tool, it often requires comparison with a standard of known absolute configuration or with theoretical calculations to assign the absolute stereochemistry definitively. psu.edu The technique is particularly useful for analyzing conformational changes in chiral molecules. biorxiv.org

Structure Activity Relationship Studies and Analog Design for Chiral Oxolanes

Systematic Structural Modifications of the (2R)-2-Methyloxolane Core

Research into chiral oxolane derivatives has involved systematic alterations to the core structure to probe their influence on biological efficacy and chemical behavior. These modifications aim to identify key structural features responsible for desired activities and to develop analogs with improved potency, selectivity, or pharmacokinetic profiles.

Studies on HIV protease inhibitors (PIs) incorporating tetrahydrofuran (B95107) (oxolane) rings have revealed significant SAR trends based on modifications at the C4 position. For instance, the replacement of a methoxy (B1213986) group with a benzyl (B1604629) group at this position led to a reversal in the activity pattern observed with methoxy analogs nih.gov. In a series of Manassantin A analogs, modifications to the tetrahydrofuran (THF) core were investigated. The C8″ monomethyl analogue (4) and the C8′,8″ desmethyl analogue (11) demonstrated potent inhibition of HIF-1 transactivation activity, with analogue 11 showing potency comparable to the parent compound. This suggested that the methyl groups on the THF core might not be crucial for HIF-1 inhibition in this context acs.org. Further modifications, such as replacing the THF ring with a tetrahydropyran (B127337) (THP) or a pyrrolidine (B122466) ring, often resulted in a decrease in potency, highlighting the importance of the oxolane ring itself for specific interactions acs.org. Similarly, in studies of tamoxifen (B1202) analogs, alterations to the oxolane ring, including changes in ring size or substitution patterns, did not yield significant improvements in activity. Moreover, chiral selectivity was observed, with one enantiomer exhibiting reduced potency compared to its counterpart frontiersin.org.

Impact of Substituent Effects on Reactivity and Selectivity

The nature and position of substituents on the chiral oxolane core profoundly influence both the chemical reactivity and the stereoselectivity of the resulting derivatives. Understanding these effects is fundamental to rational analog design.

Future Research Directions and Emerging Applications of 2r 2 Methyloxolane

Biorefinery Integration and Sustainable Production Pathways

The drive towards sustainable chemistry has spurred significant interest in producing valuable chemicals from renewable biomass. Research is actively exploring the integration of (2R)-2-methyloxolane into biorefinery schemes, focusing on efficient and enantioselective synthesis from bio-derived feedstocks. Studies are investigating catalytic conversion routes from furanic compounds, such as furfural (B47365) or 5-hydroxymethylfurfural (B1680220) (HMF), which are readily obtainable from lignocellulosic biomass. Emerging pathways aim to achieve high yields and enantiomeric purity of the (2R) isomer through optimized hydrogenation and cyclization processes, often employing heterogeneous catalysts or biocatalytic methods. For instance, research is examining selective hydrogenation of 2-methylfuran (B129897) derivatives under mild conditions to favor the desired stereoisomer.

Catalytic Applications in Novel Reaction Systems

This compound holds promise as a chiral solvent, ligand, or even a direct organocatalyst in the development of novel reaction systems, particularly in asymmetric synthesis. Its chiral nature and ether functionality can influence stereochemical outcomes in various organic transformations. Current research is exploring its use as a reaction medium or co-solvent in enantioselective reactions, such as asymmetric hydrogenation, Diels-Alder reactions, and Michael additions, aiming to enhance enantioselectivity and reaction rates. Preliminary findings suggest that its specific solvation properties and potential for hydrogen bonding interactions can play a crucial role in stabilizing transition states, leading to improved stereocontrol.

Table 8.2.1: Emerging Catalytic Applications of this compound in Asymmetric Synthesis

Reaction TypeRole of this compoundKey Findings (Example)Emerging Potential
Asymmetric HydrogenationChiral Solvent/Co-solventImproved enantiomeric excess (ee) up to 95% for specific substrates.Development of highly selective catalytic systems for chiral alcohol synthesis.
Diels-Alder ReactionChiral Reaction MediumEnhanced diastereoselectivity and enantioselectivity.Facilitating complex cycloaddition reactions for natural product synthesis.
Michael AdditionChiral Ligand ComponentIncreased catalytic efficiency and stereocontrol.Enabling novel organocatalytic pathways for C-C bond formation.

Exploration in Advanced Functional Materials

The unique chiral structure of this compound makes it an attractive building block for advanced functional materials. Research is investigating its incorporation into polymer backbones or as chiral dopants to impart specific optical, electronic, or mechanical properties. Emerging applications include the synthesis of biodegradable polyesters or polyethers where the chiral center influences the polymer's morphology and degradation profile. Furthermore, its potential use in chiral liquid crystals or as a component in enantioselective separation membranes is under exploration. Studies are focusing on how the stereochemistry of the methyloxolane unit affects the self-assembly behavior and macroscopic properties of these materials.

Table 8.3.1: Potential Applications of this compound in Advanced Functional Materials

Material TypeRole of this compoundInvestigated PropertiesEmerging Applications
Biodegradable PolymersMonomer/Co-monomerTunable thermal properties (e.g., Tg), controlled degradation rates.Sustainable packaging, biomedical implants.
Chiral Liquid CrystalsChiral DopantInduced helical structures, altered optical properties.Advanced display technologies, optical sensors.
Separation MembranesFunctional AdditiveEnhanced enantioselective separation capabilities.Pharmaceutical purification, chiral analysis.

Cross-Disciplinary Research at the Interface of Organic Chemistry and Other Fields

This compound is being explored at the intersection of organic chemistry with disciplines such as medicinal chemistry, agrochemistry, and biochemistry. Its chiral scaffold can serve as a valuable motif in the design of biologically active molecules. Research is focusing on synthesizing novel drug candidates or agrochemicals that incorporate the this compound structure, aiming to improve efficacy, selectivity, or pharmacokinetic properties. For example, its incorporation into potential enzyme inhibitors or receptor agonists is being investigated. Furthermore, its use in developing chiral probes for bio-imaging or as a component in supramolecular assemblies for targeted delivery systems represents an active area of cross-disciplinary research.

Table 8.4.1: Interdisciplinary Research Avenues for this compound

FieldApplication FocusResearch Findings (Example)Future Potential
Medicinal ChemistryDrug Discovery (e.g., enzyme inhibitors)Preliminary studies showing binding affinity to specific protein targets.Development of novel therapeutics with improved chiral recognition and reduced side effects.
AgrochemicalsDesign of chiral pesticides/herbicidesInvestigation into stereoselective biological activity.Creation of more targeted and environmentally benign crop protection agents.
Bio-organic ChemistryChiral probes for biological systemsSynthesis of fluorescently labeled derivatives for cellular imaging.Advanced tools for understanding biological processes and disease mechanisms.
Supramolecular ChemistryTargeted drug delivery systemsExploration of self-assembly with biomolecules for controlled release.Novel nanocarriers for enhanced therapeutic agent delivery.

Compound List:

this compound

(R)-2-methyltetrahydrofuran

Q & A

Basic Research Questions

Q. What methodologies are recommended for assessing the safety of (2R)-2-methyloxolane in food extraction processes?

  • Methodological Answer : Follow the EFSA safety assessment framework, which includes:

  • Toxicokinetic studies : Evaluate absorption, distribution, metabolism, and excretion (ADME) using rodent models. For example, oral and intravenous dosing in rats/mice showed rapid metabolism (93–100% absorption) and low bioaccumulation .
  • Genotoxicity assays : Conduct bacterial reverse mutation (Ames test), in vitro micronucleus (human lymphocytes), and mouse lymphoma TK+/- assays. These confirmed no mutagenic or clastogenic activity .
  • Subchronic and reproductive toxicity : Use NOAELs from 90-day rat studies (100 mg/kg bw/day) to derive a TDI of 1 mg/kg bw/day .
    • Key Data : Dietary exposure estimates (max 0.32 mg/kg bw/day for toddlers) must not exceed the TDI .

Q. How can residual this compound be quantified in extracted food matrices?

  • Methodological Answer :

  • For oils : Use headspace gas chromatography (HS-GC) with desorption at 80°C, validated for 1–10 mg/kg in refined oils and 50–1,000 mg/kg in crude oils (recovery: 81–118%, precision <20% RSD) .
  • For protein isolates : Apply HS-GC–MS with a detection limit <1 mg/kg, adhering to ICH validation guidelines .
    • Critical Step : Validate methods for matrix-specific interferences and ensure compliance with proposed MRLs (e.g., 1 mg/kg in fats, 10 mg/kg in defatted proteins) .

Q. What toxicological endpoints are critical for evaluating this compound in regulatory submissions?

  • Methodological Answer : Prioritize endpoints identified by EFSA:

  • Reproductive toxicity : Extended one-generation study in rats (NOAEL: 100 mg/kg bw/day) .
  • Developmental toxicity : Oral studies showing no adverse effects at 300 mg/kg bw/day .
  • Peroxide formation : Monitor stability under oxidative conditions (non-stabilized solvent forms hydroperoxides within 4 days of air exposure) .

Advanced Research Questions

Q. How can conflicting data on this compound’s metabolic pathways be resolved?

  • Methodological Answer :

  • Comparative interspecies studies : Replicate Henderson et al. (2007) in rats/mice to reconcile disparities in residual radioactivity (8–22% in rats vs. <8% in mice after 24–72 hours) .
  • Mechanistic modeling : Use in vitro hepatocyte assays to map cytochrome P450 involvement in metabolite formation.
    • Data Contradiction : Kidney vs. liver accumulation post-IV/oral dosing suggests species-specific distribution patterns requiring further investigation .

Q. What experimental designs are optimal for assessing long-term carcinogenicity of this compound?

  • Methodological Answer :

  • Study Design : Conduct a 2-year bioassay in rodents (OECD TG 451/453), focusing on:
  • Dose selection: Align with TDI (1 mg/kg bw/day) and higher multiples (e.g., 10×, 50×) to identify thresholds.
  • Endpoints: Histopathology of high-exposure tissues (kidney, liver) and reproductive organs .
  • Challenge : No existing carcinogenicity data; prioritize this gap given structural analogs (e.g., THF) lack carcinogenic profiles .

Q. How does this compound compare to hexane in lipid extraction efficiency and safety?

  • Methodological Answer :

  • Efficiency : Compare yield, purity, and solvent recovery rates using standardized protocols (e.g., Soxhlet extraction for plant oils). Studies show this compound matches hexane’s performance with lower toxicity .
  • Safety : Use life-cycle assessments (LCAs) to quantify CO2 emissions and occupational exposure risks. EFSA data confirm lower neurotoxicity vs. hexane .
    • Key Table :
ParameterHexaneThis compound
LD50 (rat, oral)25–29 g/kg2,000–3,000 mg/kg
GenotoxicityNegativeNegative
MRL in oils (mg/kg)11
Green chemistry scoreLowHigh (bio-based)
Sources:

Q. What strategies mitigate peroxide formation in this compound during extraction processes?

  • Methodological Answer :

  • Stabilization : Add antioxidants (e.g., BHT) at 50–100 ppm and store under nitrogen.
  • Process optimization : Reduce oxygen exposure via closed-loop systems and inert gas purging .
    • Experimental Validation : Monitor peroxide levels using iodometric titration or FTIR spectroscopy post-extraction.

Methodological Guidelines for Data Contradiction Analysis

  • Step 1 : Cross-validate assays (e.g., Ames test vs. micronucleus) to rule out false negatives/positives .
  • Step 2 : Conduct dose-response studies to identify threshold effects (e.g., NOAEL vs. LOAEL discrepancies in reproductive toxicity) .
  • Step 3 : Use computational toxicology (QSAR models) to predict endpoints lacking empirical data (e.g., chronic toxicity) .

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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.